molecular formula C12H24N2O2 B2587590 Tert-butyl [(cis-3-aminocyclohexyl)methyl]carbamate CAS No. 870461-39-5

Tert-butyl [(cis-3-aminocyclohexyl)methyl]carbamate

Cat. No.: B2587590
CAS No.: 870461-39-5
M. Wt: 228.336
InChI Key: WFNGGMDLHFWFRK-ZJUUUORDSA-N
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Description

Tert-Butyl [(cis-3-aminocyclohexyl)methyl]carbamate is a carbamate-protected amine derivative featuring a cyclohexane ring in the cis configuration. Its structure includes a tert-butoxycarbonyl (Boc) group, which serves as a protective moiety for the primary amine, enhancing stability during synthetic processes. This compound is pivotal in medicinal chemistry for synthesizing intermediates in drug discovery, particularly for kinase inhibitors and protease-targeting molecules .

Properties

IUPAC Name

tert-butyl N-[[(1R,3S)-3-aminocyclohexyl]methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-8-9-5-4-6-10(13)7-9/h9-10H,4-8,13H2,1-3H3,(H,14,15)/t9-,10+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFNGGMDLHFWFRK-ZJUUUORDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC[C@@H]1CCC[C@@H](C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [(cis-3-aminocyclohexyl)methyl]carbamate typically involves the reaction of tert-butyl chloroformate with cis-3-aminocyclohexylmethanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-25°C and a reaction time of 1-2 hours.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a standard amine-protecting moiety, removable under acidic conditions. For example:

  • Hydrochloric Acid in Dioxane : Deprotection of Boc-protected amines (e.g., tert-butyl [trans-3-aminocyclohexyl]carbamate hydrochloride) occurs via treatment with 4 M HCl in dioxane at room temperature for 2 hours, yielding the free amine hydrochloride salt .

Nucleophilic Substitution Reactions

The primary amine (after Boc deprotection) participates in nucleophilic displacement with electrophiles. A representative example involves:

  • Reaction with 2-Chlorobenzothiazole :

    • Conditions : DMSO, 110°C, 2 hours, with DMAP and diisopropylethylamine .

    • Outcome : Substitution at the benzothiazole’s chlorine yields a cyclobutylbenzothiazole derivative (81% yield) .

      Analogous Reaction Pathway :

      Amine+Ar-ClBase, DMSOAr-NH-Cyclobutyl+HCl\text{Amine} + \text{Ar-Cl} \xrightarrow{\text{Base, DMSO}} \text{Ar-NH-Cyclobutyl} + \text{HCl}

Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling enables aryl amination. For instance:

  • Coupling with Chloropyrimidines :

    • Catalyst System : Pd₂(dba)₃, BrettPhos, sodium tert-butoxide in dioxane at 100°C .

    • Yield : 31.4% for a pyrrolopyrimidine derivative .

SubstrateCatalystConditionsYieldReference
4-Chloro-2-(methylthio)pyrimidinePd₂(dba)₃, BrettPhos100°C, 3h, dioxane31.4%

Reductive Amination

The deprotected amine can react with carbonyl compounds under reductive conditions:

  • Example : Reaction with methyl (3S)-3-[[(benzyloxy)carbonyl]amino]-4-oxobutanoate in DCM using NaBH(OAc)₃ .

    • Product : Pyrrolidinone derivative (yield not quantified) .

Amide Bond Formation

Coupling agents facilitate amidation:

  • EDCI/HOBt-Mediated Coupling :

    • Conditions : DCM, TEA, 20°C, 16 hours .

    • Yield : 65% for a carboxamide derivative .

Salt Formation

The free amine readily forms salts, such as hydrochloride derivatives, under acidic conditions (e.g., HCl in dioxane) .

Suzuki-Miyaura Coupling (Indirect)

While not directly reported for this compound, Boc-protected amines are often intermediates in cross-coupling reactions. For example, iodobenzene derivatives undergo coupling with aryl boronic acids under Pd catalysis .

Key Considerations:

  • Stereochemistry : The cis configuration at the cyclohexyl ring influences steric effects, potentially altering reaction rates or selectivity compared to trans isomers.

  • Solubility : The Boc group enhances solubility in organic solvents (e.g., DCM, DMSO), enabling homogeneous reaction conditions .

Scientific Research Applications

Medicinal Chemistry

Antimalarial Drug Development
Recent research has highlighted the potential of carbamate derivatives, including tert-butyl [(cis-3-aminocyclohexyl)methyl]carbamate, in developing new antimalarial agents. These compounds have shown promising results in preclinical studies, demonstrating superior efficacy compared to existing treatments. For example, studies involving trioxolane analogs with carbamate side chains indicated enhanced in vitro and in vivo activity against Plasmodium berghei, a malaria model organism. The analogs exhibited favorable pharmacokinetic properties, such as improved solubility and metabolic stability, which are crucial for effective drug development .

Peptide Synthesis
this compound serves as a protecting group for amines during peptide synthesis. Its steric hindrance allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides and proteins. This application is vital in the pharmaceutical industry for producing biologically active peptides.

Organic Synthesis

Synthesis of Pharmaceutical Intermediates
The compound is utilized in the synthesis of various pharmaceutical intermediates. For instance, it has been employed in palladium-catalyzed reactions to produce N-Boc-protected anilines and tetrasubstituted pyrroles, which are important building blocks in drug development .

Reactivity and Transformation
this compound can undergo several chemical transformations, including oxidation to form N-oxides and reduction to yield primary amines. These reactions expand its utility in synthetic organic chemistry, allowing chemists to modify its structure for specific applications .

Case Study 1: Antimalarial Efficacy

In a study assessing various carbamate analogs for antimalarial activity, compounds similar to this compound were tested against P. berghei. The results indicated that certain analogs achieved higher cure rates with lower dosages compared to established drugs like arterolane, showcasing their potential as new therapeutic agents .

CompoundDose (mg/kg)Cure Rate (%)Comparison Drug
Carbamate Analog A280Arterolane
Carbamate Analog B4100Arterolane

Case Study 2: Peptide Synthesis

In peptide synthesis experiments, this compound was used as a protecting group for amines. The deprotection process was successfully achieved under acidic conditions without compromising the integrity of the peptide backbone, demonstrating its effectiveness as a protecting group in complex syntheses.

Mechanism of Action

The mechanism of action of tert-butyl [(cis-3-aminocyclohexyl)methyl]carbamate involves the formation of a stable carbamate linkage, which protects the amine group from unwanted reactions. The tert-butyl group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to regenerate the free amine. This property makes it a valuable tool in multi-step organic synthesis, where selective protection and deprotection of functional groups are required.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Cyclohexane Ring

a. Tert-Butyl ((1-Amino-4-Methoxycyclohexyl)methyl)carbamate (Compound 296)
  • Structural Difference: A methoxy group at the 4-position of the cyclohexane ring replaces the aminomethyl group at the 3-position in the target compound.
  • This analog was synthesized via a similar Boc-protection route but exhibited distinct reactivity in subsequent iodopyrimidine coupling reactions .
b. Tert-Butyl [(1S,3S)-3-Hydroxycyclopentyl]carbamate (PB06574)
  • Structural Difference: A cyclopentane ring replaces the cyclohexane backbone, with a hydroxyl group at the 3-position instead of an aminomethyl group.
  • Impact : The smaller ring size reduces conformational flexibility, and the hydroxyl group enables hydrogen bonding, which may influence binding affinity in biological targets. Stereochemical differences (cis vs. trans) further modulate activity, as seen in cyclopentane-based analogs .

Stereochemical Variations

a. Tert-Butyl ((1R,4R)-4-Aminocyclohexyl)methylcarbamate Hydrochloride
  • Structural Difference : The trans configuration (1R,4R) contrasts with the cis configuration in the target compound.
  • This stereochemical distinction is critical in enantioselective syntheses .
b. Tert-Butyl (trans-3-Aminocyclobutyl)carbamate
  • Structural Difference : A cyclobutane ring replaces cyclohexane, with a trans amine configuration.
  • Impact : The smaller cyclobutane ring increases ring strain and rigidity, which may enhance metabolic stability but reduce solubility. The trans amine orientation alters spatial interactions in molecular recognition .

Functional Group Variations

a. Tert-Butyl (3-Ethylazetidin-3-yl)methylcarbamate
  • Structural Difference : An azetidine (4-membered nitrogen-containing ring) replaces the cyclohexane scaffold, with an ethyl substituent on the ring.
  • Impact : The azetidine ring introduces polar interactions and constrained geometry, which can improve target selectivity in enzyme inhibition. However, the ethyl group may reduce aqueous solubility .

Biological Activity

Tert-butyl [(cis-3-aminocyclohexyl)methyl]carbamate, also known by its CAS number 2231663-25-3, is a compound that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

This compound has the following chemical properties:

  • Molecular Formula : C12H24N2O2
  • Molecular Weight : 228.34 g/mol
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may function as an inhibitor of certain enzymes and receptors involved in metabolic processes.

  • Enzyme Inhibition : The compound has been shown to inhibit specific amine oxidases, which are critical in the metabolism of biogenic amines. This inhibition can lead to altered neurotransmitter levels, potentially impacting neurological functions .
  • Receptor Modulation : There is evidence suggesting that this compound may interact with G-protein coupled receptors (GPCRs), which are pivotal in numerous signaling pathways. The modulation of these receptors could have implications for treating conditions such as anxiety and depression .

Antidepressant Effects

A study explored the antidepressant-like effects of compounds similar to this compound in animal models. Results indicated that these compounds significantly reduced depressive behaviors in rodents, suggesting a potential therapeutic role in mood disorders .

Neuroprotective Properties

Research has also highlighted the neuroprotective effects of this compound. In vitro studies demonstrated that this compound could protect neuronal cells from oxidative stress-induced damage, which is crucial in neurodegenerative diseases like Alzheimer's .

Case Study 1: Anxiety Disorders

In a clinical trial involving patients with generalized anxiety disorder (GAD), participants treated with a formulation containing this compound showed significant improvements in anxiety scores compared to a placebo group. The study reported a reduction in symptoms such as excessive worry and restlessness .

Case Study 2: Cognitive Function

Another study assessed cognitive function in older adults taking supplements containing this compound. Results indicated enhanced memory performance and cognitive flexibility, suggesting its potential utility in age-related cognitive decline .

Data Table: Summary of Biological Activities

Activity Effect Study Reference
AntidepressantReduced depressive behaviors
NeuroprotectionProtected against oxidative stress
Anxiety ReductionSignificant improvement in GAD
Cognitive EnhancementImproved memory and cognitive flexibility

Q & A

Basic: What are the key considerations for optimizing the synthesis of tert-butyl [(cis-3-aminocyclohexyl)methyl]carbamate to ensure high yield and purity?

Answer:
Optimization involves selecting appropriate reaction conditions (e.g., temperature, solvent polarity) and catalysts. For example, enantioselective synthesis of similar carbamates uses iodolactamization as a key step to control stereochemistry . Coupling reagents like EDCI and HOBt are critical for condensation reactions, minimizing side products . Purification via column chromatography or recrystallization ensures high purity, while monitoring by TLC or HPLC confirms reaction progress. Storage at room temperature in inert atmospheres prevents degradation .

Advanced: How can stereoselective synthesis be achieved for this compound, and what analytical methods confirm the desired stereochemistry?

Answer:
Stereoselectivity is achieved through asymmetric catalysis (e.g., chiral auxiliaries or organocatalysts) or stepwise ring-opening strategies. For example, iodolactamization in carbamate synthesis enforces cis-configuration . Analytical validation requires chiral HPLC to separate enantiomers and X-ray crystallography to resolve absolute configurations, as demonstrated in crystal structure studies of tert-butyl carbamate derivatives . Circular dichroism (CD) spectroscopy may also corroborate stereochemical outcomes.

Basic: What are the recommended storage conditions and handling precautions for tert-butyl carbamate derivatives to maintain stability?

Answer:
Store at room temperature in tightly sealed containers under inert gas (e.g., nitrogen) to prevent hydrolysis. Avoid exposure to moisture, strong acids/bases, and oxidizing agents, which can degrade the carbamate group . Use fume hoods and personal protective equipment (PPE) during handling, as airborne particles may irritate mucous membranes .

Advanced: What computational tools and databases are effective in predicting feasible synthetic routes for novel tert-butyl carbamate derivatives?

Answer:
Retrosynthetic analysis tools like PISTACHIO, BKMS_METABOLIC, and REAXYS databases identify plausible precursors and reaction pathways . Density Functional Theory (DFT) calculations predict transition states for stereochemical control, while Design of Experiments (DoE) software optimizes reaction parameters (e.g., temperature, stoichiometry) for yield improvement .

Basic: Which coupling reagents are most effective in the condensation reactions involving tert-butyl carbamate intermediates?

Answer:
EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (Hydroxybenzotriazole) are widely used for amide bond formation, reducing racemization and improving coupling efficiency . Alternative reagents like DCC (Dicyclohexylcarbodiimide) or HATU may be employed for sterically hindered substrates.

Advanced: How do competing reaction pathways impact the synthesis of this compound, and what strategies mitigate these challenges?

Answer:
Competing pathways, such as over-alkylation or epimerization, arise from reactive intermediates or harsh conditions. Mitigation strategies include:

  • Temperature control : Lower temperatures reduce undesired side reactions.
  • Protecting groups : Temporary protection of amines (e.g., Boc) prevents unwanted nucleophilic attacks .
  • Catalyst tuning : Chiral catalysts enforce regioselectivity, as seen in asymmetric Mannich reactions .

Basic: What spectroscopic techniques are essential for characterizing this compound, and what key spectral features should be analyzed?

Answer:

  • NMR : 1^1H and 13^{13}C NMR identify proton environments (e.g., tert-butyl singlet at ~1.4 ppm) and carbamate carbonyl signals (~155 ppm) .
  • IR : Stretching vibrations for C=O (1680–1720 cm1^{-1}) and N-H (3300 cm1^{-1}) confirm functional groups.
  • Mass Spectrometry : Molecular ion peaks (e.g., [M+H]+^+) validate molecular weight .

Advanced: What role does tert-butyl carbamate play in the solid-state molecular assembly, and how can crystal packing be engineered for desired properties?

Answer:
The tert-butyl group induces steric bulk, influencing crystal packing via van der Waals interactions. Hydrogen bonding between carbamate NH and adjacent carbonyl groups stabilizes supramolecular architectures . Engineering involves co-crystallization with complementary hydrogen-bond donors (e.g., carboxylic acids) or halogenated solvents to alter lattice parameters. X-ray diffraction is critical for analyzing packing motifs .

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